![molecular formula C11H13NO4 B1437358 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1019369-12-0](/img/structure/B1437358.png)
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Overview
Description
“2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid” is an organic compound with the CAS Number: 1249109-09-8 . It has a molecular weight of 223.23 . It is also known as memantine, and it belongs to the class of NMDA receptor antagonists.
Synthesis Analysis
The synthesis of similar compounds involves esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It is also used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .Molecular Structure Analysis
The molecular formula of “2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid” is C11H13NO4 . The InChI Code is 1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related phenylacetic acid derivatives and their structural analysis offer a foundation for understanding the chemical behavior and potential applications of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid. For instance, studies on the regioselective bromination of methoxyphenylacetic acids demonstrate methodologies for modifying phenylacetic acid derivatives, potentially applicable for synthesizing or modifying the compound of interest (Guzei, Gunderson, & Hill, 2010). These synthetic approaches are crucial for exploring the compound's utility in research and development settings.
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of phenylacetic acid derivatives underscores the potential of these compounds in developing new therapeutic agents. For example, novel thiadiazole derivatives of methoxyphenoxy acetic acid have shown significant antimicrobial activity (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, studies on the antioxidant activities of hydroxymethoxy phenylacetic acids highlight their potential in combating oxidative stress, a factor in many diseases (Ren, 2004). These findings suggest that compounds like 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid could be valuable in developing treatments targeting microbial infections and oxidative damage.
Safety And Hazards
properties
IUPAC Name |
2-[4-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-8(3-5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHKRPIMVGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



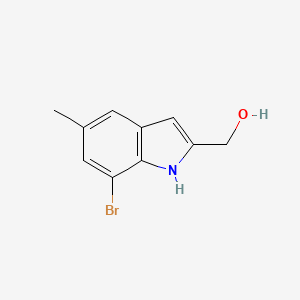
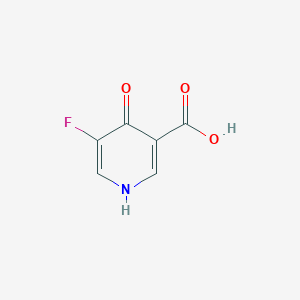
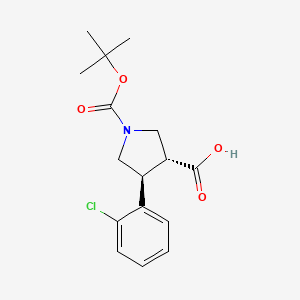



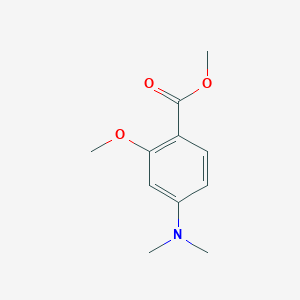
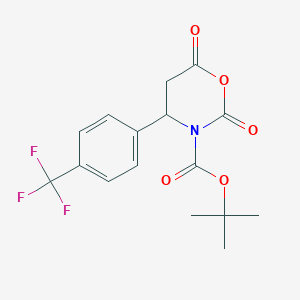
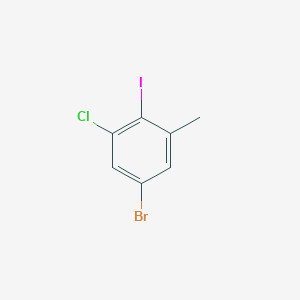
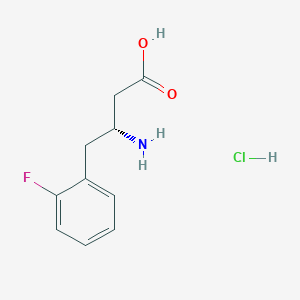
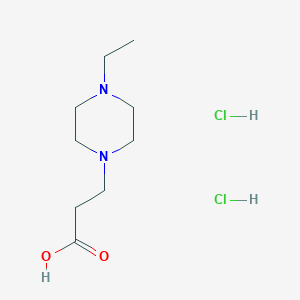
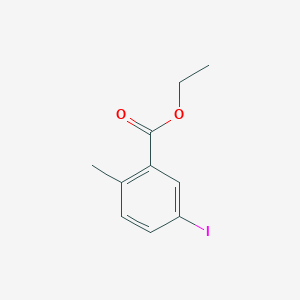

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)